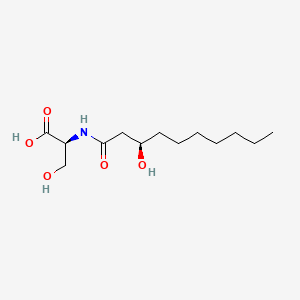
Serratamic acid
Overview
Description
Serratamic acid is a N-acyl-L-amino acid . It is produced by organisms of the Serratia group . It is a derivative of L-serine .
Synthesis Analysis
This compound is produced by endophytic Serratia marcescens harbored in Maytenus serrata . The biosynthetic pathways were elucidated by feeding with labeled precursors in combination with HRMS . All serratamolides including this compound showed the same spatial distribution, indicating a common biosynthetic pathway and regulation of all serratamolides .Molecular Structure Analysis
The molecular formula of this compound is C13H25NO5 . The IUPAC name is (2 S )-3-hydroxy-2- [ [ (3 S )-3-hydroxydecanoyl]amino]propanoic acid . The molecular weight is 275.34 g/mol .Chemical Reactions Analysis
The biosynthetic pathways of this compound were elucidated by feeding with labeled precursors in combination with HRMS . The two neighboring serratamic acids will form an intramolecular linkage which results in the release of a symmetric and circular product, serrawettin W1, from the swrW gene region .Physical And Chemical Properties Analysis
The molecular weight of this compound is 275.34 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 11 . The Exact Mass is 275.17327290 g/mol . The Topological Polar Surface Area is 107 Ų .Scientific Research Applications
Antibacterial Activity
Serratamic acid, identified in various studies as serratamolide or related compounds, exhibits potent antibacterial activity. A study by Nguyen et al. (2021) highlighted the antibacterial properties of a novel peptide-polyketide antibiotic, serratamid, isolated from Serratia plymuthica . Serratamid displayed strong antibacterial activity against phytopathogenic bacteria, suggesting its potential as a potent bactericide for controlling bacterial diseases in agriculture (Nguyen et al., 2021).
Antimycobacterial Properties
Research conducted by Dwivedi et al. (2008) on Serratia sp. led to the isolation of cyclodepsipeptide serratamolide A and its derivatives, which demonstrated antibiotic activity against Mycobacterium diernhoferi and other rapidly growing mycobacteria. This study underscores the potential of serratamolides as effective antimycobacterial agents (Dwivedi et al., 2008).
Enzyme Inhibition and Resistance
Serratia species have been studied for their role in producing enzymes that contribute to antibiotic resistance. One study analyzed the SME-type carbapenem-hydrolyzing class A β-lactamases from geographically diverse Serratia marcescens strains, contributing to our understanding of antibiotic resistance mechanisms and the development of new therapeutic strategies to combat resistant infections (Queenan et al., 2000).
Pharmaceutical and Biotechnological Applications
Beyond its antibacterial properties, this compound and its derivatives might have broader applications in biotechnology and pharmaceuticals. For instance, the production of poly-γ-glutamic acid, a biopolymer produced by various strains of Bacillus , including those related to Serratia, has been reviewed for its applications as a thickener, cryoprotectant, humectant, drug carrier, and in water treatment due to its biodegradable and non-toxic properties (Shih & Van, 2001).
Future Directions
The Human Metabolome Database (HMDB) has been providing comprehensive reference information about human metabolites and their associated biological, physiological and chemical properties since 2007 . This includes serratamic acid. The HMDB is continually updated to meet the needs of the metabolomics community and respond to continuing changes in internet and computing technology .
Mechanism of Action
Serratamic acid, also known as (®-3-hydroxydecanoyl)-L-serine, is a derivative of L-serine produced by organisms of the Serratia group . This compound has been associated with various biological activities, including antimicrobial, antifouling, and antitumor properties .
Target of Action
It is known that this compound is a type of biosurfactant, a class of compounds that interact with biological membranes . These interactions can disrupt the function of the membranes, leading to various downstream effects.
Mode of Action
As a biosurfactant, it likely interacts with biological membranes, altering their properties and potentially disrupting their function . This disruption can lead to cell death in the case of antimicrobial activity, or it can alter cell signaling or other cellular processes.
Biochemical Pathways
This compound is synthesized non-ribosomally by Serratia species . The production of biosurfactants like this compound is often triggered by the presence of hydrophobic substrates and aids in the survival of these microorganisms in nutrient-poor or highly contaminated environments .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential roles in antimicrobial, antifouling, and antitumor activities . For example, in its role as an antimicrobial, the compound could lead to cell death by disrupting the function of the microbial cell membrane.
Biochemical Analysis
Biochemical Properties
Serratamic acid plays a significant role in biochemical reactions. It is involved in the biosynthesis of lipopeptides, a class of biosurfactants . The biosynthesis of lipopeptides involves multistep processes mediated by various non-ribosomal peptide synthetase (NRPS) enzymes which catalyse the condensation and selection of amino acid residues to yield various metabolites, including lipopeptides .
Cellular Effects
It is known that biosurfactants, such as this compound, play important physiological roles in cellular metabolism, motion, and the defence mechanisms of microorganisms .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an intramolecular linkage between two neighbouring serratamic acids, resulting in the release of a symmetric and circular product . This process is mediated by the swrW gene region .
Metabolic Pathways
This compound is involved in the metabolic pathways of lipopeptide biosynthesis
properties
IUPAC Name |
(2S)-3-hydroxy-2-[[(3R)-3-hydroxydecanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-2-3-4-5-6-7-10(16)8-12(17)14-11(9-15)13(18)19/h10-11,15-16H,2-9H2,1H3,(H,14,17)(H,18,19)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDJIMSGSZNACM-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)NC(CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)N[C@@H](CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968972 | |
| Record name | N-(1,3-Dihydroxydecylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
541-81-1 | |
| Record name | Serratamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,3-Dihydroxydecylidene)serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is serratamic acid and where is it found?
A1: this compound is a lipoamino acid initially isolated from the bacterium Serratia marcescens [, , ]. It is a linear amide comprised of L-serine and D-3-hydroxydecanoic acid [, ].
Q2: How is this compound related to serratamolide?
A2: Serratamolide, also found in Serratia marcescens, is a cyclic depsipeptide formed from two molecules of this compound [, ]. Mild alkaline hydrolysis of serratamolide yields this compound []. Whether this compound serves as a direct precursor to serratamolide biosynthesis or is a breakdown product is still under investigation [].
Q3: Does this compound play a role in the virulence of Serratia marcescens?
A3: Research suggests that this compound might contribute to the virulence of Serratia marcescens. A study comparing a mutant strain lacking serratamolide (and consequently this compound) to the wild-type strain found that the mutant was more readily phagocytosed by human polymorphonuclear leukocytes []. Additionally, coating killed Staphylococcus aureus with serratamolide increased their resistance to phagocytosis, implying a role for serratamolide and potentially this compound in evading host immune responses [].
Q4: Are there any known biological activities of this compound?
A4: While research is limited, one study indicated that this compound could cause hemolysis of erythrocytes containing phosphatidylcholine []. This suggests a possible interaction with cell membranes, but further research is needed to understand the mechanism and implications of this activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)
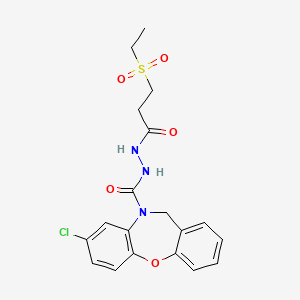
![6-[6-[6-[(12,14-Dihydroxy-10,13-dimethyl-17-pyridazin-4-yl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyloxane-3,4-diol](/img/structure/B1680870.png)

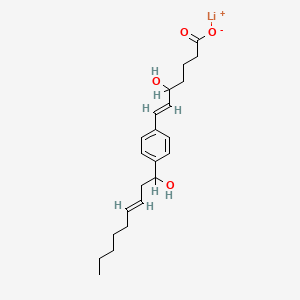
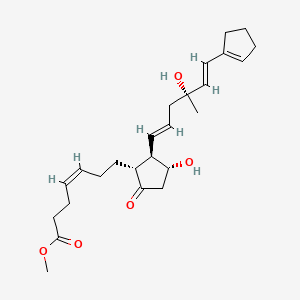
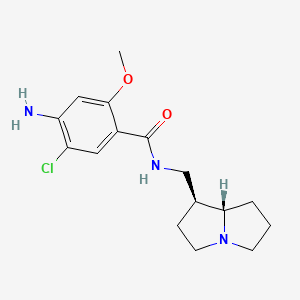
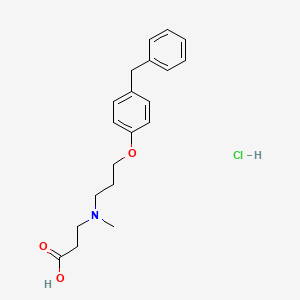

![(3R)-3-amino-3-[(2S)-2-[[(2S)-2-[[(3S)-3-cyclohexylbutanoyl]amino]-3-methylbutanoyl]-[(2S,3R)-3-hydroxy-2-(propylamino)butanoyl]carbamoyl]pyrrolidine-1-carbonyl]-4-oxo-4-piperidin-1-ylbutanoic acid](/img/structure/B1680879.png)
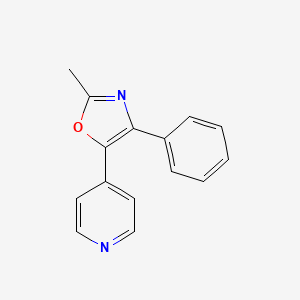
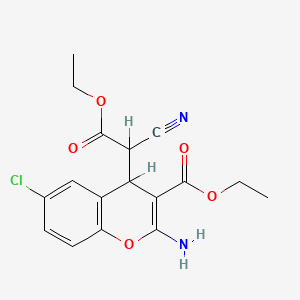
![(8R,9S,10R,13S,14S,17R)-13-methylspiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1680883.png)
![Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-](/img/structure/B1680885.png)